(1,2,2-Trimethylbutyl)cyclohexane

Boiling Point Thermophysical Property Distillation

(1,2,2-Trimethylbutyl)cyclohexane is a saturated C13H26 hydrocarbon composed of a cyclohexane ring bearing a sterically demanding 1,2,2-trimethylbutyl side chain, giving a molecular weight of 182.35 g·mol⁻¹ and a monoisotopic mass of 182.203451 g·mol⁻¹. This branching architecture distinguishes it from linear and less-branched C13H26 cyclohexane isomers and directly governs its boiling point, partition coefficient, and mass spectral fingerprint.

Molecular Formula C13H26
Molecular Weight 182.35 g/mol
CAS No. 61142-21-0
Cat. No. B13953001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,2-Trimethylbutyl)cyclohexane
CAS61142-21-0
Molecular FormulaC13H26
Molecular Weight182.35 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(C)C1CCCCC1
InChIInChI=1S/C13H26/c1-5-13(3,4)11(2)12-9-7-6-8-10-12/h11-12H,5-10H2,1-4H3
InChIKeyUAPPTCJSYQWNJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,2,2-Trimethylbutyl)cyclohexane (CAS 61142-21-0): A Highly Branched C13H26 Cyclohexane for Differentiated Thermophysical and Analytical Performance


(1,2,2-Trimethylbutyl)cyclohexane is a saturated C13H26 hydrocarbon composed of a cyclohexane ring bearing a sterically demanding 1,2,2-trimethylbutyl side chain, giving a molecular weight of 182.35 g·mol⁻¹ and a monoisotopic mass of 182.203451 g·mol⁻¹ [1]. This branching architecture distinguishes it from linear and less-branched C13H26 cyclohexane isomers and directly governs its boiling point, partition coefficient, and mass spectral fingerprint .

Thermophysical differentiation studies
GC-MS reference standard workflows
Isomer separation & purification

Why C13H26 Cyclohexane Isomers Cannot Be Interchanged: Branching Drives Boiling Point, Hydrophobicity, and Spectral Identity


Although C13H26 cyclohexane isomers share an identical molecular formula, their alkyl substitution pattern profoundly alters thermophysical and partitioning behavior. Straight-chain n-heptylcyclohexane, the positional isomer 2-butyl-1,1,3-trimethylcyclohexane, and (1,2,2-trimethylbutyl)cyclohexane exhibit normal boiling points that differ by up to 23 °C and octanol-water partition coefficients (LogP) that differ by more than two orders of magnitude [1]. Because boiling range, hydrophobicity, and gas-chromatographic retention directly control distillation feasibility, environmental fate modeling, and analytical specificity, these isomers are not functionally interchangeable in any application where precise physical properties or spectral fingerprints matter.

Target
Substitute Risk
Highly branched C13H26 cyclohexane
Linear or less-branched isomers shift boiling point and LogP, altering distillation and environmental modeling
Unique EI mass spectrum
Other isomers produce different fragmentation patterns, leading to GC-MS misassignment
Specific branching pattern
Positional isomer boiling point differences affect purification by fractional distillation

Quantitative Differentiation of (1,2,2-Trimethylbutyl)cyclohexane: Boiling Point, LogP, Mass Spectrum, and Positional Isomer Separation


~16 °C Lower Normal Boiling Point than n-Heptylcyclohexane: Impact on Distillation Energy and Separation Efficiency

The highly branched (1,2,2-trimethylbutyl) substituent reduces the normal boiling point by approximately 16 °C relative to the linear C13H26 isomer n-heptylcyclohexane. The target compound has a computed normal boiling point of 228.128 °C at 760 mmHg , while the experimentally determined boiling point of n-heptylcyclohexane is 244 °C at 760 mmHg [1].

Boiling Point vs. n-Heptylcyclohexane
Reported
ΔT ≈ −15.9 °C (target lower, computed)
Supports lower distillation energy context
Target value computed; comparator experimental
Boiling Point Thermophysical Property Distillation

LogP Reduction of ~2.1 Units versus n-Heptylcyclohexane: Altered Hydrophobicity for Environmental and Formulation Decisions

The target compound has a computed LogP of 4.64 , whereas n-heptylcyclohexane carries an estimated LogP of 6.76 [1]. The ~2.1-unit difference corresponds to a >100-fold change in octanol-water partition coefficient, indicating substantially lower hydrophobicity for the branched isomer.

LogP vs. n-Heptylcyclohexane
Reported
ΔLogP ≈ −2.1 (target: 4.64, comparator: 6.76)
Indicates reduced bioaccumulation potential context
Both values computed/estimated
LogP Hydrophobicity Environmental Fate

Unique Electron Ionization Mass Spectrum: Unambiguous GC-MS Identification in Complex Hydrocarbon Matrices

The highly branched architecture of (1,2,2-trimethylbutyl)cyclohexane generates a characteristic electron ionization (EI) fragmentation pattern that is distinct from those of linear and less-branched C13H26 cyclohexane isomers [1]. The reference EI mass spectrum is catalogued in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: 3uf9sizwxVc), enabling library-based identification and reducing the risk of misassignment in complex hydrocarbon analyses.

EI Mass Spectrum
Class-level
Unique fragmentation pattern (Wiley Registry)
Supports selective GC-MS identification
Qualitative class-level distinction
Mass Spectrometry GC-MS Spectral Fingerprint

~7 °C Higher Boiling Point than 2-Butyl-1,1,3-trimethylcyclohexane: Positional Isomer Separation by Fractional Distillation

Among positional isomers, (1,2,2-trimethylbutyl)cyclohexane exhibits a computed normal boiling point of 228.128 °C , while 2-butyl-1,1,3-trimethylcyclohexane (CAS 54676-39-0) has a computed boiling point of 221.009 °C at 760 mmHg . The ~7 °C difference arises solely from the different attachment point and branching pattern, confirming that positional isomerism imparts a quantifiable volatility difference.

Boiling Point vs. Positional Isomer
Data to verify
ΔT ≈ +7.1 °C (target higher, computed)
Boiling point gap may support fractional isomer separation
Both values computed; experimental validation missing
Boiling Point Positional Isomer Fractional Distillation

Procurement-Driven Application Scenarios for (1,2,2-Trimethylbutyl)cyclohexane Based on Quantified Differentiation


Energy-Efficient Distillation and High-Boiling Solvent Recovery

The ~16 °C lower boiling point relative to n-heptylcyclohexane makes (1,2,2-trimethylbutyl)cyclohexane a preferred candidate for processes that demand reduced distillation temperatures, such as recovering high-boiling solvents or separating close-boiling hydrocarbon fractions where energy input minimization is critical.

Environmental Risk Assessment and Hydrophobicity-Sensitive Formulation

With a LogP 2.1 units lower than n-heptylcyclohexane , the target compound is better suited for applications where lower bioaccumulation potential and higher aqueous compatibility are required, such as in environmental fate models, eco-toxicological studies, or formulations where reduced hydrophobicity improves dispersion or biodegradation.

GC-MS Reference Standard for Branched Hydrocarbon Identification

The unique EI mass spectrum of (1,2,2-trimethylbutyl)cyclohexane, captured in the Wiley Registry [1], supports its use as a qualitative reference standard in GC-MS methods for detecting and quantifying branched alkylcyclohexanes in petrochemical, environmental, or synthetic product samples.

Positional Isomer Purification and Synthetic Intermediate Isolation

A 7 °C boiling point advantage over the nearest positional isomer 2-butyl-1,1,3-trimethylcyclohexane permits fractional distillation-based purification for laboratories or production facilities that require high isomeric purity of the (1,2,2-trimethylbutyl) derivative as a synthetic building block or mechanistic probe.

Application
Selection Property
Validation Focus
Energy-efficient distillation & solvent recovery
Lower boiling point differentiation
Distillation energy and throughput evaluation
Environmental risk assessment & formulation
Reduced LogP/hydrophobicity context
Partitioning and bioaccumulation model validation
GC-MS reference standard for branched hydrocarbons
Unique mass spectral fingerprint
Library match and spectral specificity
Positional isomer purification
Isomeric boiling-point differentiation
Fractional distillation efficiency validation
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